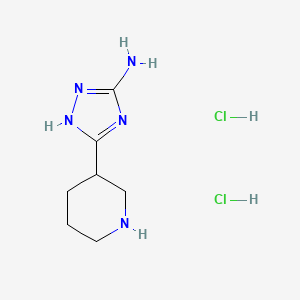
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Antihypertensive Potential
- Application in Antihypertensive Therapy : Compounds related to 1,2,4-triazoles, specifically 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, have shown promise in antihypertensive applications. One such compound demonstrated ganglionic blocking activity, suggesting potential use in managing hypertension (Meyer et al., 1989).
Synthesis and Characterization
- Synthetic Processes and Theoretical Study : The synthesis of closely related triazole derivatives, such as 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, has been achieved through multi-step processes. These procedures include etherification, hydrazonation, cyclization, and reduction, with the final products characterized using NMR and ESI-MS/MS techniques. Theoretical studies using DFT calculations have been employed to analyze the molecular structures and stability of these compounds (Zhang et al., 2019).
Antimicrobial Activities
- Potential in Antimicrobial Therapies : Triazole derivatives, including those with structural similarities to 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, have been synthesized and found to exhibit strong antimicrobial activities. Studies have shown that these compounds possess good or moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antifungal Activities
- Role in Antifungal Treatment : Some novel 1,2,4-triazole derivatives with piperidine moieties have demonstrated significant antifungal activities. These findings are essential for developing new antifungal agents, especially against pathogens resistant to existing treatments (Krolenko et al., 2016).
Synthetic Methods and Characterizations
- Innovative Synthetic Approaches : Advanced methods like microwave-assisted synthesis have been employed to create 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. This method demonstrates the evolving techniques in the synthesis and structural diversification of triazole compounds (Tan et al., 2017).
Zukünftige Richtungen
The field of piperidine derivatives is a rapidly evolving area of research, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to different therapeutic effects . The piperidine ring is essential for chiral optimization .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various biologically active compounds .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
Biochemische Analyse
Biochemical Properties
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with cholinesterase enzymes, leading to their inhibition . This interaction is crucial as cholinesterase enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, this compound can affect neurotransmission processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of protein kinase B (PKB or Akt), a key player in cell survival and proliferation pathways . By inhibiting PKB, this compound can induce apoptosis in cancer cells, thereby exhibiting potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with cholinesterase enzymes results in the inhibition of these enzymes, thereby preventing the breakdown of acetylcholine . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed . These effects include cellular toxicity, disruption of metabolic processes, and potential damage to vital organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
5-piperidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIFCYZCOPYVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



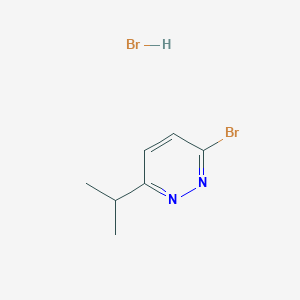
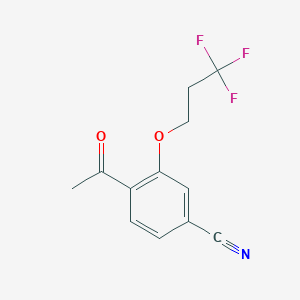
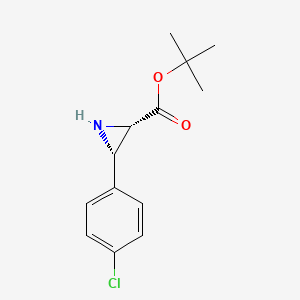
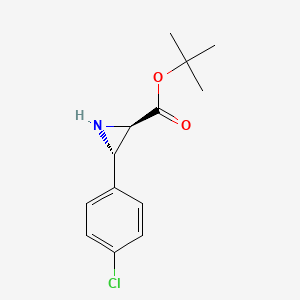
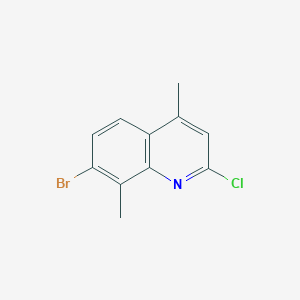



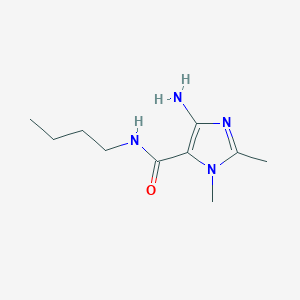
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)
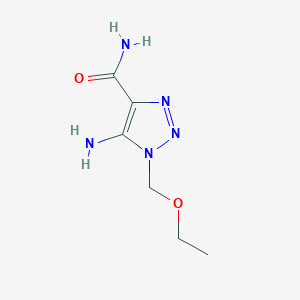

amine dihydrochloride](/img/structure/B1382872.png)
